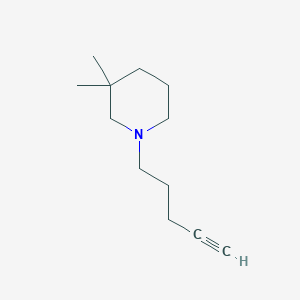
3,3-Dimethyl-1-pent-4-ynylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-pent-4-ynylpiperidine, also known as DIPP, is a synthetic compound that belongs to the family of piperidine alkaloids. It has a CAS Number of 1566009-79-7 .
Molecular Structure Analysis
The molecular formula of this compound is C12H21N. Its molecular weight is 179.31 . The InChI code is 1S/C12H21N/c1-4-5-6-9-13-10-7-8-12(2,3)11-13/h1H,5-11H2,2-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-pent-4-ynylpiperidine involves the inhibition of this compound. This inhibition results in the accumulation of acetylcholine in the brain, which can improve cognitive function and memory. The compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of this compound. The accumulation of acetylcholine in the brain can improve cognitive function and memory. The compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,3-Dimethyl-1-pent-4-ynylpiperidine in lab experiments is its potent inhibition of this compound. This makes it a useful tool for studying the role of acetylcholine in the brain and its effects on cognitive function and memory. However, one limitation is that the compound may have off-target effects on other enzymes and receptors in the brain, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 3,3-Dimethyl-1-pent-4-ynylpiperidine. One direction is to explore its potential in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to investigate its mechanism of action in more detail, including its effects on other enzymes and receptors in the brain. Additionally, there is potential for the development of new derivatives of this compound that may have improved potency and selectivity for this compound inhibition.
Métodos De Síntesis
The synthesis of 3,3-Dimethyl-1-pent-4-ynylpiperidine involves the reaction of 3,3-dimethyl-1-bromobut-1-yne with piperidine in the presence of a palladium catalyst. This reaction results in the formation of the desired product in good yields. The synthesis method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-pent-4-ynylpiperidine has been extensively studied for its potential in the treatment of Alzheimer's disease and other neurological disorders. It has been shown to be a potent inhibitor of this compound, which is responsible for the breakdown of acetylcholine in the brain. The accumulation of acetylcholine in the brain can improve cognitive function and memory.
Safety and Hazards
Propiedades
IUPAC Name |
3,3-dimethyl-1-pent-4-ynylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-4-5-6-9-13-10-7-8-12(2,3)11-13/h1H,5-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAKVYDYEAOVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CCCC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1566009-79-7 |
Source


|
| Record name | 3,3-dimethyl-1-(pent-4-yn-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660332.png)


![N-(1-cyanocyclohexyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2660338.png)
![5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2660339.png)
![3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2660340.png)
![[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid](/img/structure/B2660341.png)


![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2660349.png)

